molecular formula C5H4F3N5 B1469648 5-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 1444309-20-9

5-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1469648
CAS No.: 1444309-20-9
M. Wt: 191.11 g/mol
InChI Key: YLCYHCDPFPMZFU-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-3-(trifluoromethyl)-1H-pyrazole is a high-value chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. This bifunctional compound integrates two critical moieties: a reactive azide group and a robust trifluoromethyl-substituted pyrazole core. The presence of the azide (-N 3 ) group makes this molecule an ideal precursor for Click Chemistry, specifically for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, which are widely used in bioconjugation and the synthesis of complex molecular architectures such as pyrazole-1,2,3-triazole hybrids . The 3-(trifluoromethyl)-1H-pyrazole core is a privileged structure in drug discovery, known to enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . Pyrazole-based molecules have demonstrated a broad spectrum of pharmacological activities, including significant anticancer properties. Molecular docking studies of similar trifluoromethylpyrazole compounds have revealed promising binding energies against specific target proteins like MAP3K14 (NIK), suggesting a potential mechanism of action in oncology research . Furthermore, this core structure is a key feature in several approved pharmaceuticals and investigational compounds, underlining its established relevance in developing new therapeutic agents . This compound is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

IUPAC Name

5-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N5/c6-5(7,8)4-1-3(11-12-4)2-10-13-9/h1H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCYHCDPFPMZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C(F)(F)F)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Azidomethyl)-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic methodologies, and relevant case studies.

Overview of the Compound

This compound is characterized by its unique trifluoromethyl and azido groups, which contribute to its chemical reactivity and biological properties. The presence of the azido group allows for bioorthogonal reactions, making it a valuable tool in biochemical assays for studying enzyme activity and protein interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, modulating various biological pathways. For instance, compounds with similar structures have shown promise as activators of pyruvate kinase M2 (PKM2), which plays a crucial role in cancer metabolism by influencing the Warburg effect .
  • Bioorthogonal Chemistry : The azido group allows for selective labeling of biomolecules, facilitating studies on protein interactions and cellular processes .
  • Antimicrobial Activity : Research indicates that derivatives of pyrazoles exhibit significant antimicrobial properties, including antifungal and antibacterial activities. For example, compounds similar to this compound have demonstrated effective inhibition against various pathogens .

Antimicrobial Properties

Several studies have highlighted the antimicrobial efficacy of pyrazole derivatives:

  • Antifungal Activity : Pyrazole derivatives have been tested against fungi such as Fusarium oxysporum, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like miconazole .
  • Antibacterial Activity : Compounds similar to this compound have exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values indicating potent activity .

Anticancer Potential

The modulation of PKM2 by pyrazole derivatives suggests potential applications in cancer therapy. Activators of PKM2 can induce antiproliferative responses in cancer cells, making them a target for developing new anticancer drugs .

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated the use of this compound as a probe in biochemical assays.
Reported significant antifungal activity against Fusarium oxysporum with MIC values comparable to miconazole.
Investigated the role of pyrazole derivatives as PKM2 activators, showing potential for anticancer therapies.
Highlighted the broad spectrum of pharmacological activities exhibited by pyrazole derivatives, including anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of 3-(Trifluoromethyl)-1H-pyrazole Derivatives

Compound Name Position 1 Substituent Position 5 Substituent Key Features
5-(Azidomethyl)-3-(trifluoromethyl)-1H-pyrazole H (unsubstituted) Azidomethyl (-CH2N3) High reactivity via azide; potential for click chemistry
SC-560 [5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole] 4-Methoxyphenyl 4-Chlorophenyl COX-1 inhibitor (IC50: 28.6 µM); aromatic substituents enhance target binding
1-(4-Bromophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole 4-Bromophenyl p-Tolyl Celecoxib analog; sulfinamidine derivative (71% yield) with anti-inflammatory potential
5-Methyl-3-(trifluoromethyl)-1H-pyrazole H Methyl Simpler structure; higher lipophilicity but lower solubility

Key Observations :

  • Azidomethyl vs. Aromatic Groups : The azidomethyl group offers unique reactivity but may reduce stability compared to aromatic substituents (e.g., SC-560’s chlorophenyl/methoxyphenyl groups).
  • Trifluoromethyl Role : All compounds share enhanced metabolic resistance due to the electron-withdrawing trifluoromethyl group.

Key Observations :

  • Azidomethyl derivatives require specialized protocols for azide introduction, contrasting with simpler alkyl/aryl substituents.
  • CuI catalysis (e.g., Ullmann-type coupling) is common for aryl-functionalized analogs .

Table 3: Pharmacological Profiles

Compound Name Target/Activity IC50/EC50 Notes
SC-560 COX-1 inhibition 28.6 µM Less potent than DuP-697 (COX-2 IC50: 7.67 µM)
1-(4-Bromophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole Anti-inflammatory (Celecoxib analog) N/A Demonstrated in sulfinamidine synthesis
This compound Bioconjugation applications N/A Azide enables click chemistry for probe/drug delivery

Key Observations :

  • Aromatic substituents (e.g., SC-560) improve target affinity but may limit solubility.
  • Azidomethyl’s value lies in modular functionalization rather than direct target inhibition.

Key Observations :

  • Azidomethyl derivatives require stringent storage conditions (e.g., -20°C, dark) .
  • Methyl/aryl analogs are safer for large-scale use.

Preparation Methods

Synthesis of the Pyrazole Core with Trifluoromethyl Substitution

The foundation for preparing 5-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole is the synthesis of 3-(trifluoromethyl)-1H-pyrazole derivatives. Several methods have been reported:

  • Cyclocondensation of Hydrazines with α,β-Unsaturated Ketones or Acetylenic Ketones :
    Traditional pyrazole synthesis involves the reaction of hydrazine derivatives with acetylenic ketones or chalcones, which can be adapted to introduce trifluoromethyl groups at the 3-position. For example, trifluoromethylated pyrazoles can be obtained via regioselective cyclocondensation reactions of hydrazines with trifluoromethyl-substituted ketones or enones.

  • 1,3-Dipolar Cycloaddition (Huisgen Reaction) :
    The 1,3-dipolar cycloaddition of nitrile imines generated in situ from trifluoroacetonitrile derivatives with enones or alkynes provides a versatile route to 3-trifluoromethylpyrazoles. This method is highly regio- and stereoselective and allows for the synthesis of polysubstituted pyrazoles with good yields and functional group tolerance.

  • Sequential One-Pot Cross-Coupling and Click Chemistry :
    A sophisticated approach involves palladium-catalyzed Sonogashira cross-coupling of 4-bromo-5-trifluoromethyl-1H-pyrazole with trimethylsilylacetylene, followed by desilylation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This sequence enables the construction of pyrazole-triazole hybrids and can be adapted for azidomethyl functionalization.

Introduction of the Azidomethyl Group at the 5-Position

The azidomethyl substituent at the 5-position of the pyrazole ring is typically introduced through functional group transformations starting from a suitable 5-substituted pyrazole precursor:

  • Halomethylation Followed by Azide Substitution :
    A common synthetic strategy involves first introducing a halomethyl group (e.g., bromomethyl or chloromethyl) at the 5-position of 3-(trifluoromethyl)-1H-pyrazole. This intermediate is then subjected to nucleophilic substitution with sodium azide to yield the 5-(azidomethyl) derivative. This two-step process is widely used due to the high reactivity of halomethyl groups towards azide nucleophiles and the mild conditions required for substitution.

  • Direct Azidomethylation via Diazotransfer or Azide Transfer Reagents :
    Although less common, direct azidomethylation methods using diazotransfer reagents or azide transfer agents can be employed. These methods often require careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Representative Preparation Protocol (Literature-Informed)

Based on the available literature and patent disclosures, a plausible preparation route can be summarized as follows:

Step Reaction Type Reagents/Conditions Outcome Yield/Notes
1 Synthesis of 3-(trifluoromethyl)-1H-pyrazole Cyclocondensation of trifluoromethyl-substituted ketones with hydrazine derivatives; or (3+2)-cycloaddition of trifluoroacetonitrile imines with enones Formation of 3-(trifluoromethyl)-1H-pyrazole core Yields typically 70–90% depending on method
2 Halomethylation at 5-position Treatment with formaldehyde and hydrogen halide or halomethylating agents (e.g., NBS for bromomethylation) Introduction of 5-(halomethyl) substituent High regioselectivity; yields >80% reported in similar systems
3 Azide substitution Reaction with sodium azide in polar aprotic solvents (e.g., DMF) at mild temperatures Conversion of halomethyl to azidomethyl group Yields >85%; mild reaction conditions preserve pyrazole integrity

Detailed Research Findings and Analysis

  • Selectivity and Yield Optimization :
    The regioselectivity of pyrazole formation is crucial. Methods using α-benzotriazolyl enones or hydrazine hydrate favor selective formation of the desired isomer, minimizing by-products. In the halomethylation step, controlling the reaction conditions (temperature, reagent equivalents) is essential to avoid polysubstitution or ring degradation.

  • Catalyst and Ligand Effects in Cross-Coupling :
    The presence of the trifluoromethyl group reduces the reactivity of pyrazole substrates in Pd-catalyzed cross-coupling reactions. Ligands such as XPhos have been identified as effective in facilitating Sonogashira coupling with trifluoromethylated pyrazoles, achieving conversion rates up to 98% under optimized conditions. This insight is valuable for constructing pyrazole derivatives with complex substituents.

  • Scalability and Functional Group Tolerance :
    The (3+2)-cycloaddition and subsequent oxidation/aromatization methods for trifluoromethylated pyrazoles have been demonstrated to be scalable and tolerant of various functional groups, making them suitable for industrial applications.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclocondensation of hydrazines with trifluoromethyl ketones Hydrazine hydrate, trifluoromethyl-substituted ketones Ethanol or acetic acid solvent, reflux or mild heating Simple, well-established, good regioselectivity Possible regioisomer mixtures; requires purification
1,3-Dipolar cycloaddition of trifluoroacetonitrile imines with enones Trifluoroacetonitrile imines (in situ), chalcones/enones Triethylamine, Zn(OTf)2 catalyst, room temp to 80 °C High regio- and diastereoselectivity, scalable Requires generation of reactive intermediates
Sequential Sonogashira cross-coupling and CuAAC 4-bromo-5-trifluoromethyl-1H-pyrazole, TMS-acetylene, Pd catalyst, XPhos ligand, Cu(I) catalyst DMF or MeCN solvent, 25–110 °C One-pot, efficient for complex derivatives Sensitive to reaction conditions; ligand essential
Halomethylation followed by azide substitution Formaldehyde + HBr or NBS; then NaN3 Mild heating, polar aprotic solvents Straightforward introduction of azidomethyl group Requires handling of azides; potential safety concerns

Q & A

Basic: What synthetic methodologies are recommended for introducing the azidomethyl group into 3-(trifluoromethyl)-1H-pyrazole derivatives?

Methodological Answer:
The azidomethyl group can be introduced via nucleophilic substitution of a brominated precursor. For example:

Bromination : Brominate the methyl group at the 5-position of 3-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C, achieving >95% yield .

Azide Substitution : React the brominated intermediate (5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole) with sodium azide (NaN₃) in DMF/H₂O (3:1) at 60°C for 12–24 hours. Monitor completion via TLC (Rf ~0.5 in hexane:ethyl acetate, 4:1) .
Key Considerations :

  • Avoid prolonged heating to prevent azide decomposition.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: What analytical techniques are critical for confirming the structure and purity of 5-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect a singlet for the azidomethyl (–CH₂N₃) group at δ 4.2–4.5 ppm and a downfield shift for the pyrazole C–H protons (δ 6.8–7.2 ppm) .
    • ¹⁹F NMR : A singlet for the –CF₃ group at δ -60 to -65 ppm .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 248.1 (calculated for C₆H₅F₃N₅).
  • IR Spectroscopy : Confirm the azide stretch at ~2100 cm⁻¹ .

Advanced: How does the azidomethyl group impact the compound’s bioactivity compared to other substituents (e.g., methylsulfonyl or halogens) in COX inhibition studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Replace the azidomethyl group with –SO₂Me (as in celecoxib) or –Cl and test COX-1/COX-2 inhibition using human recombinant enzyme assays (IC₅₀ values) .
    • Azidomethyl may reduce COX-2 selectivity due to steric hindrance but enhance click chemistry compatibility for target engagement studies .
  • Molecular Docking : Use AutoDock Vina to model interactions with COX-1 (PDB: 3N8X). The azidomethyl group may disrupt hydrogen bonding with Tyr³⁸⁵ but enable covalent modification via strain-promoted azide-alkyne cycloaddition (SPAAC) .

Advanced: What strategies improve metabolic stability of the azidomethyl group during in vivo pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design : Mask the azide as a stable triazole via pre-targeting with cyclooctynes (e.g., DBCO) in vivo .
  • Stability Assays : Incubate the compound in liver microsomes (human/rat) and monitor azide degradation via LC-MS. Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) if rapid metabolism is observed .
  • Alternative Substituents : Compare half-lives with –CH₂F or –CH₂OCH₃ analogs to identify metabolically robust derivatives .

Data Contradiction: How to resolve conflicting reports on the biological activity of pyrazole derivatives with trifluoromethyl and azidomethyl groups?

Methodological Answer:

Reproducibility Checks :

  • Standardize assay conditions (e.g., enzyme source, substrate concentration) across labs .

Structural Confirmation :

  • Re-analyze disputed compounds via X-ray crystallography (e.g., C–H···F interactions in pyrazole cores may alter binding modes) .

Meta-Analysis :

  • Compare IC₅₀ values from ≥3 independent studies. For example, COX-1 inhibition by azidomethyl derivatives ranges from 1–10 µM due to variations in cell lines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole
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5-(azidomethyl)-3-(trifluoromethyl)-1H-pyrazole

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